molecular formula C21H28N6 B6457337 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine CAS No. 2549000-82-8

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine

Cat. No.: B6457337
CAS No.: 2549000-82-8
M. Wt: 364.5 g/mol
InChI Key: PEXIHWKCTSOPHX-UHFFFAOYSA-N
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Description

4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine is a pyrimidine-based heterocyclic compound featuring a piperazine linker and distinct substituents (cyclopropyl, cyclobutyl, and methyl groups). The cyclopropane and cyclobutane moieties enhance steric bulk and conformational rigidity, which may influence binding affinity and metabolic stability. The compound’s synthesis typically involves nucleophilic substitution reactions between pyrimidine derivatives and piperazine intermediates, followed by purification via column chromatography .

Properties

IUPAC Name

4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6/c1-14-15(2)24-20(17-6-7-17)25-21(14)27-10-8-26(9-11-27)19-12-18(22-13-23-19)16-4-3-5-16/h12-13,16-17H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXIHWKCTSOPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine, we compare it with structurally analogous compounds from published literature and commercial catalogs.

Structural and Functional Analogues

Thiazole-Piperazine-Urea Derivatives (11a–11o, Molecules 2013)

  • Structural Differences : Unlike the target compound, these derivatives incorporate a thiazole ring and urea linkage. Substituents like fluorophenyl, dichlorophenyl, and trifluoromethyl groups dominate the aryl urea moiety, which may enhance solubility or target selectivity .
  • Physicochemical Properties : Molecular weights (ESI-MS data) range from 466.2 to 602.2 g/mol, with yields consistently >83% . In contrast, the target compound’s molecular weight (estimated ~450–500 g/mol) suggests comparable bulk but distinct polarity due to the absence of urea or thiazole groups.

BK80286 (Product Index 2019) Structure: 5-Chloro-6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile (C₁₉H₂₁ClN₆, MW 368.86 g/mol). Key Differences: Replaces the cyclobutylpyrimidine group with a chloropyridine-carbonitrile moiety.

Data Table: Comparative Analysis

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Notable Features
Target Compound Pyrimidine-piperazine Cyclobutyl, cyclopropyl, dimethyl ~450–500 (estimated) N/A High rigidity, potential kinase inhibition
11a (Molecules 2013) Thiazole-piperazine-urea 3-Fluorophenyl 484.2 85.1 Enhanced solubility, moderate potency
11d (Molecules 2013) Thiazole-piperazine-urea 4-Trifluoromethylphenyl 534.1 85.3 High lipophilicity, target selectivity
BK80286 (Product Index 2019) Pyridine-piperazine Chloro, carbonitrile 368.86 N/A Improved metabolic stability

Research Implications and Limitations

  • Target Compound Advantages : The cyclopropane and cyclobutane groups may confer unique binding interactions absent in urea- or thiazole-based analogues. Its lack of hydrolytically labile groups (e.g., urea) could enhance pharmacokinetic profiles.
  • Limitations: Limited experimental data on the target compound’s biological activity or ADME properties necessitate further comparative studies with analogues like 11a–11o or BK80285.

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